Cas no 2680799-90-8 (3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid)

3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28280949
- 3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid
- 2680799-90-8
- 3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid
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- インチ: 1S/C14H15NO4/c1-3-6-19-14(18)15-8-9(2)11-7-10(13(16)17)4-5-12(11)15/h3-5,7,9H,1,6,8H2,2H3,(H,16,17)
- InChIKey: REXDMCYXOFLMEL-UHFFFAOYSA-N
- SMILES: O(CC=C)C(N1C2C=CC(C(=O)O)=CC=2C(C)C1)=O
計算された属性
- 精确分子量: 261.10010796g/mol
- 同位素质量: 261.10010796g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 19
- 回転可能化学結合数: 4
- 複雑さ: 382
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.2
- トポロジー分子極性表面積: 66.8Ų
3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28280949-0.5g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2680799-90-8 | 95.0% | 0.5g |
$1275.0 | 2025-03-19 | |
Enamine | EN300-28280949-2.5g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2680799-90-8 | 95.0% | 2.5g |
$2605.0 | 2025-03-19 | |
Enamine | EN300-28280949-0.25g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2680799-90-8 | 95.0% | 0.25g |
$1222.0 | 2025-03-19 | |
Enamine | EN300-28280949-0.1g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2680799-90-8 | 95.0% | 0.1g |
$1169.0 | 2025-03-19 | |
Enamine | EN300-28280949-1g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2680799-90-8 | 1g |
$1329.0 | 2023-09-09 | ||
Enamine | EN300-28280949-0.05g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2680799-90-8 | 95.0% | 0.05g |
$1115.0 | 2025-03-19 | |
Enamine | EN300-28280949-5.0g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2680799-90-8 | 95.0% | 5.0g |
$3852.0 | 2025-03-19 | |
Enamine | EN300-28280949-10g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2680799-90-8 | 10g |
$5712.0 | 2023-09-09 | ||
Enamine | EN300-28280949-10.0g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2680799-90-8 | 95.0% | 10.0g |
$5712.0 | 2025-03-19 | |
Enamine | EN300-28280949-1.0g |
3-methyl-1-[(prop-2-en-1-yloxy)carbonyl]-2,3-dihydro-1H-indole-5-carboxylic acid |
2680799-90-8 | 95.0% | 1.0g |
$1329.0 | 2025-03-19 |
3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid 関連文献
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Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acidに関する追加情報
Introduction to 3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid (CAS No: 2680799-90-8)
3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid, identified by the CAS number 2680799-90-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of indole derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly its methyl substituent, the prop-2-en-1-yloxy (allyloxy) group, and the presence of a carbonyl functionality at the 1-position along with a carboxylic acid at the 5-position, contribute to its unique chemical properties and reactivity. These characteristics make it a valuable scaffold for further chemical modifications and functionalization, enabling its exploration in various synthetic pathways and drug discovery programs.
The indole core of 3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid is a well-studied motif in natural products and pharmacologically active molecules. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects. The specific arrangement of functional groups in this compound not only influences its electronic properties but also modulates its interactions with biological targets. The allyloxy group introduces a degree of flexibility and potential for further derivatization, while the carbonyl and carboxylic acid functionalities provide sites for hydrogen bonding and coordination interactions.
In recent years, there has been a growing interest in leveraging computational chemistry and high-throughput screening techniques to identify novel bioactive compounds. The structural complexity of 3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid makes it an attractive candidate for virtual screening campaigns aimed at identifying new leads for drug development. Its indole scaffold is particularly relevant in the context of G-protein coupled receptor (GPCR) modulators, which are among the most targeted classes of therapeutic agents due to their involvement in numerous physiological processes.
One of the most compelling aspects of this compound is its potential as a building block for more complex molecules. The presence of multiple reactive sites allows for diverse synthetic strategies, including nucleophilic addition reactions at the carbonyl group, ether cleavage or formation at the allyloxy moiety, and further functionalization of the indole ring. These possibilities have opened up avenues for exploring new chemical entities with tailored biological profiles. For instance, modifications at the 3-position of the indole ring could introduce additional substituents that enhance binding affinity or selectivity towards specific biological targets.
The synthesis of 3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid involves multi-step organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps typically include condensation reactions to form the indole core, followed by functional group interconversions such as oxidation or reduction to introduce the carbonyl and carboxylic acid groups. The allyloxy functionality is often introduced through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Each step must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluation.
The biological evaluation of 3-methyl-1-(prop-2-en-1-yloxy)carbonyl-2,3-dihydro-1H-indole-5-carboxylic acid has been a focus of several research groups due to its structural similarity to known bioactive compounds. Preliminary studies have suggested that it may exhibit inhibitory activity against certain enzymes or receptors relevant to human diseases. For example, analogs with similar indole scaffolds have shown promise in inhibiting enzymes involved in inflammation or cancer progression. While more extensive studies are needed to fully elucidate its pharmacological profile, these initial findings underscore its potential as a lead compound for drug discovery efforts.
The development of new synthetic methodologies is another area where this compound has contributed significantly. The challenges associated with constructing complex heterocyclic frameworks have driven innovation in synthetic chemistry. Techniques such as transition-metal-catalyzed reactions, asymmetric synthesis, and flow chemistry have been employed to streamline the preparation of 3-methyl-1-(prop-2-enyl-oxy)carbonyl)-2(3H)-dihydroindolone derivatives like this one. These advancements not only facilitate access to novel compounds but also enhance scalability for industrial applications.
The role of computational modeling in understanding the structure-property relationships (SPR) of 3-methyl-l-propenyl-oxy-carbonyl)-indolone derivatives cannot be overstated. Molecular docking simulations can predict how this molecule interacts with biological targets such as enzymes or receptors by evaluating binding affinities and molecular interactions. Such predictions can guide experimental efforts by identifying key residues involved in binding and suggesting modifications that could improve potency or selectivity.
In conclusion, 2680799–90–8 exhibits considerable promise as a versatile scaffold for medicinal chemistry applications due to its unique structural features and potential biological activities . Its synthesis represents an excellent example of modern organic synthesis techniques , while preliminary studies suggest exciting possibilities for therapeutic development . As research continues , it will be fascinating to see how further modifications lead to new discoveries .
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